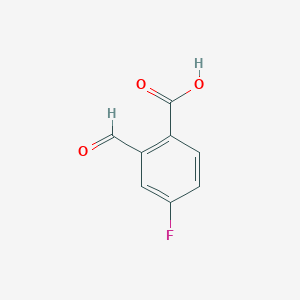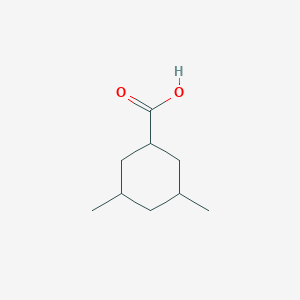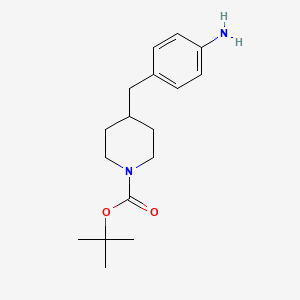
4-Fluoro-2-formylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H5FO3 It is characterized by the presence of a fluorine atom at the fourth position and a formyl group at the second position on the benzoic acid ring
作用机制
Mode of Action
More research is needed to fully understand its mode of action .
Biochemical Pathways
Benzoic acid derivatives can interact with a variety of biochemical pathways, but the specific effects of this compound require further investigation .
Pharmacokinetics
It is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.47, suggesting it may have good bioavailability . More detailed studies are needed to confirm these predictions.
Result of Action
Given its structural similarity to benzoic acid, it may share some of its biological activities, but the specific effects of this compound are currently unknown .
Action Environment
The action of 4-Fluoro-2-formylbenzoic acid can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at ambient temperature . Furthermore, its solubility could influence its action, as it is predicted to be soluble in water . .
生化分析
Biochemical Properties
4-Fluoro-2-formylbenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as esterification and condensation. For instance, this compound can undergo esterification reactions with alcohols, forming esters that are useful intermediates in organic synthesis . Additionally, it can participate in alcohol-aldehyde condensation reactions, which are crucial in the formation of larger, more complex molecules . These interactions highlight the compound’s versatility and importance in biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . This modulation can lead to changes in the levels of various metabolites, impacting overall cellular function. Furthermore, the compound’s ability to interact with specific proteins and enzymes can influence cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The formyl group in this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, the fluorine atom in the compound can participate in hydrogen bonding and van der Waals interactions, further influencing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under ambient conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis . These findings underscore the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can be metabolized by aldehyde dehydrogenases, leading to the formation of 4-fluoro-2-carboxybenzoic acid . This metabolic conversion can affect the levels of other metabolites in the cell, influencing overall metabolic flux. Additionally, this compound can interact with coenzymes such as NAD+ and NADH, further modulating its metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Post-translational modifications, such as phosphorylation or acetylation, can also affect the compound’s localization and activity. These modifications can alter the compound’s binding affinity for specific proteins and enzymes, influencing its overall function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-formylbenzoic acid can be synthesized through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction. This method typically employs a palladium catalyst and boronic acid derivatives to form the desired carbon-carbon bonds under mild conditions . Another method involves the oxidation of 4-fluorobenzaldehyde using suitable oxidizing agents .
Industrial Production Methods: Industrial production of this compound often involves the diazonium salt method, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting product is then hydrolyzed to yield this compound .
化学反应分析
Types of Reactions: 4-Fluoro-2-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-Fluoro-2-carboxybenzoic acid.
Reduction: 4-Fluoro-2-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学研究应用
4-Fluoro-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials.
相似化合物的比较
4-Fluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Fluoro-4-formylbenzoic acid: Similar structure but with different positioning of the fluorine and formyl groups, leading to different reactivity and applications.
Uniqueness: 4-Fluoro-2-formylbenzoic acid is unique due to the specific positioning of the fluorine and formyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.
属性
IUPAC Name |
4-fluoro-2-formylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAXTKTDRQPOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186047-15-3 |
Source


|
| Record name | 4-fluoro-2-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)




![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)




